molecular formula C8H8N2O3 B12940569 5-Pyrimidinecarboxylic acid, 4-formyl-, ethyl ester CAS No. 62327-99-5

5-Pyrimidinecarboxylic acid, 4-formyl-, ethyl ester

Cat. No.: B12940569
CAS No.: 62327-99-5
M. Wt: 180.16 g/mol
InChI Key: MFQJSMUNOCAQIF-UHFFFAOYSA-N
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Description

5-Pyrimidinecarboxylic acid, 4-formyl-, ethyl ester is a chemical compound with the molecular formula C14H12N2O3 and a molecular weight of 256.26 g/mol . This compound is characterized by the presence of a pyrimidine ring, a carboxylic acid group, a formyl group, and an ethyl ester group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Pyrimidinecarboxylic acid, 4-formyl-, ethyl ester typically involves the reaction of 5-pyrimidinecarboxylic acid with ethyl alcohol in the presence of a dehydrating agent. The reaction is carried out under reflux conditions to facilitate the esterification process .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and product quality .

Chemical Reactions Analysis

Types of Reactions: 5-Pyrimidinecarboxylic acid, 4-formyl-, ethyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

5-Pyrimidinecarboxylic acid, 4-formyl-, ethyl ester is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-Pyrimidinecarboxylic acid, 4-formyl-, ethyl ester involves its interaction with specific molecular targets. The formyl group can participate in nucleophilic addition reactions, while the pyrimidine ring can engage in hydrogen bonding and π-π interactions with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Comparison: Compared to its analogs, 5-Pyrimidinecarboxylic acid, 4-formyl-, ethyl ester is unique due to the presence of the formyl group, which imparts distinct reactivity and biological activity. The formyl group allows for specific chemical transformations and interactions that are not possible with other substituents .

Properties

CAS No.

62327-99-5

Molecular Formula

C8H8N2O3

Molecular Weight

180.16 g/mol

IUPAC Name

ethyl 4-formylpyrimidine-5-carboxylate

InChI

InChI=1S/C8H8N2O3/c1-2-13-8(12)6-3-9-5-10-7(6)4-11/h3-5H,2H2,1H3

InChI Key

MFQJSMUNOCAQIF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN=CN=C1C=O

Origin of Product

United States

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